molecular formula C12H22N2O4 B2678804 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid CAS No. 1353957-84-2

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid

Cat. No.: B2678804
CAS No.: 1353957-84-2
M. Wt: 258.318
InChI Key: CMENBIYWCPCIQK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-5-9(7-14)13(4)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENBIYWCPCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid. For instance, derivatives of similar structures have shown promising antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. In vitro assays demonstrated that certain synthesized compounds exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL, indicating significant cytotoxic effects against these cancer cells .

Neurological Applications

The pyrrolidine ring in the compound's structure suggests potential applications in neuropharmacology. Compounds containing pyrrolidine moieties have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. This area remains underexplored but presents opportunities for developing treatments for neurodegenerative diseases .

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug design. It can serve as a building block for synthesizing more complex pharmacophores aimed at specific biological targets, including enzymes or receptors implicated in various diseases .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated derivatives of similar compoundsIdentified significant antiproliferative activity against HCT-116 and MCF-7 cell lines with IC₅₀ values between 1.9–7.52 μg/mL
Neuropharmacological ResearchExplored the effects of pyrrolidine-containing compoundsSuggested potential for neuroprotective applications, although specific studies on this compound are limited
Drug Design ApplicationsUtilized as a scaffold in drug synthesisHighlighted its role in developing new therapeutic agents targeting specific biological pathways

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid
  • CAS No.: 1353957-84-2
  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.31 g/mol
  • Key Features: Contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methylamino substituent at the 3-position, and an acetic acid side chain. The Boc group enhances stability during synthetic processes, while the acetic acid moiety enables conjugation or further functionalization .

Applications : Primarily used as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery, where the Boc group allows selective deprotection under mild acidic conditions .

Comparison with Structurally Similar Compounds

Compound 1: (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS: 204688-61-9)

  • Structural Differences: Lacks the methylamino group present in the target compound; instead, it features a direct acetic acid substituent at the pyrrolidine 3-position.
  • Solubility: Increased hydrophilicity due to the unsubstituted acetic acid group may improve aqueous solubility compared to the methylamino variant. Applications: Used in chiral synthesis of β-amino acids, where stereochemical control is critical .

Compound 2: 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid (CAS: N/A, EP 1 059 286 A1)

  • Structural Differences: Features a propionic acid backbone with a Boc-protected amino group and a methyl branch at the 2-position.
  • Synthesis: Prepared via catalytic hydrogenation and alkaline hydrolysis, differing from the target compound’s likely coupling/cyclization routes . Applications: Intermediate in non-peptidic drug candidates, such as enzyme inhibitors .

Compound 3: tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid (CAS: 347187-29-5)

  • Structural Differences : Replaces the pyrrolidine ring with a pyridine ring.
  • Biological Interactions: Pyridine’s aromaticity may facilitate π-π stacking in drug-receptor interactions, unlike the flexible pyrrolidine in the target compound .

Compound 4: (R)-N-Boc-3-pyrrolidine acetic acid (CAS: 204688-60-8)

  • Structural Differences : Enantiomer of Compound 1 (R-configuration vs. S-configuration).
  • Functional Impact: Stereochemistry: Chirality affects binding affinity in biological systems (e.g., enzyme-substrate interactions). Synthesis: Requires enantioselective methods, such as chiral resolution with (R)-(+)-α-methylbenzylamine, contrasting with racemic synthesis routes for non-chiral analogs .

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s methylamino group offers a reactive site for further derivatization (e.g., amidation), unlike Compound 1 or 3 .
  • Biological Relevance : Compared to Compound 3’s pyridine ring, the pyrrolidine core in the target compound may improve metabolic stability in vivo due to reduced aromatic oxidation .
  • Safety Profile : The target compound’s hazard profile (H302, H315, H319) aligns with similar Boc-protected acids, emphasizing the need for standardized handling protocols .

Biological Activity

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid (CAS No. 1353957-84-2) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological systems and as a scaffold in drug design.

PropertyValue
CAS Number 1353957-84-2
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.31 g/mol
Purity ≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the compound's structural features allow it to potentially modulate the activity of amino acid transporters or enzymes related to amino acid metabolism.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For example, research indicates that derivatives of this compound can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, with low toxicity to mammalian cells .

Case Study 1: Inhibition of Trypanosoma brucei

A study focused on optimizing compounds against Trypanosoma brucei methionyl-tRNA synthetase highlighted that related pyrrolidine derivatives showed promising results. The best compounds exhibited effective growth inhibition with EC₅₀ values in the nanomolar range . This suggests that this compound could be further developed as a lead compound for anti-trypanosomal therapies.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure enhanced the compounds' potency against cancer cells while maintaining selectivity .

Pharmacokinetics and Toxicology

Current research on the pharmacokinetic properties of this compound is limited. However, studies involving similar compounds suggest favorable absorption and distribution characteristics, with some derivatives showing moderate brain permeability . Toxicological assessments indicate low toxicity profiles in preliminary animal studies, making it a candidate for further development.

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid?

To verify purity, use HPLC with a C18 column and UV detection (λ = 210–254 nm) to resolve common impurities such as tert-butyloxycarbonyl (Boc) deprotection byproducts or unreacted intermediates. For structural confirmation, employ 1H/13C NMR (in deuterated DMSO or CDCl3) to identify key signals: the Boc group (δ ~1.4 ppm, singlet for tert-butyl), pyrrolidine protons (δ ~3.0–3.5 ppm), and the acetic acid moiety (δ ~3.8–4.2 ppm). LC-MS (ESI+) can confirm molecular weight ([M+H]+ expected at ~299.3 g/mol) and detect side products with mass shifts (e.g., +56 for residual Boc-protected intermediates) .

Q. How can researchers optimize the synthesis of this compound to minimize Boc deprotection during reaction steps?

Deprotection of the Boc group is a common side reaction under acidic or high-temperature conditions. To mitigate this:

  • Use mild bases (e.g., K2CO3) instead of strong bases like NaOH in coupling reactions involving the acetic acid moiety.
  • Maintain temperatures below 40°C during amide bond formation (e.g., EDC/HOBt-mediated couplings).
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) to detect premature Boc loss (Rf shifts from ~0.6 to ~0.3 for deprotected species) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the binding interactions of this compound with biological targets such as GPCRs or enzymes?

Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions between the compound’s pyrrolidine-3-ylmethylamino group and conserved residues in target binding pockets (e.g., aspartic acid in GPCRs). Parameterize the Boc group’s steric effects using MM/GBSA free-energy calculations. Validate predictions with SAR studies by synthesizing analogs with modified Boc groups (e.g., Fmoc or Alloc protection) and comparing activity in functional assays (e.g., cAMP inhibition for GPCR targets) .

Q. What experimental design is recommended for assessing the compound’s metabolic stability in hepatic microsomes?

  • Incubation setup : Use human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) with NADPH (1 mM) at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, and 60 minutes, quench with ice-cold acetonitrile, and centrifuge to pellet proteins.
  • Analysis : Quantify parent compound depletion via LC-MS/MS (MRM transition m/z 299.3 → 156.1 for the acetic acid fragment). Calculate half-life (t1/2) using first-order kinetics. Include control compounds (e.g., verapamil) to validate assay conditions .

Q. How should researchers resolve contradictions in solubility data across different solvent systems?

Reported solubility discrepancies often arise from pH-dependent ionization of the acetic acid group. To standardize measurements:

  • Prepare saturated solutions in buffered solvents (e.g., PBS at pH 4.0, 7.4, and 9.0) and quantify solubility via UV spectrophotometry (calibration curve at λmax ~210 nm).
  • Compare with shake-flask method data partitioned between octanol and buffer to calculate logP (predicted ~1.2 via ChemAxon). Note that solubility in DMSO (>50 mg/mL) may not translate to aqueous buffers due to aggregation .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in functional assays involving this compound?

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate EC50/IC50.
  • Account for variability in biological replicates (n ≥ 3) via ANOVA with Tukey’s post hoc test .
  • For incomplete curves (e.g., partial agonism), apply the operational model to estimate efficacy (τ) and affinity (KA) .

Q. How can researchers design a stability study to evaluate the compound’s degradation under varying storage conditions?

  • Stress testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • Analysis : Monitor degradation via HPLC for new peaks (e.g., tert-butyl elimination product at ~5.5 min retention time). Use mass spectrometry to identify degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) .

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